1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-[1-(oxan-4-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)9-6-12(11-10-9)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3 |
InChI Key |
AGHDPBZMJQHDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common method involves 1,3-dipolar cycloaddition between an oxan-4-yl azide and a propargyl acetyl derivative. This "click chemistry" approach ensures regioselective triazole formation under mild conditions.
- Azide Preparation : Oxan-4-yl azide is synthesized via nucleophilic substitution of oxan-4-yl bromide with sodium azide (NaN₃) in DMF at 70°C.
- Alkyne Component : 1-Ethynyl ethanone (propargyl acetyl) is prepared by acetylating propargyl alcohol using acetic anhydride.
- Cycloaddition : The azide and alkyne react in acetonitrile with CuI (5 mol%) and triethylamine (Et₃N) at room temperature, yielding the triazole product in 76–82% yield .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI | |
| Solvent | Acetonitrile | |
| Reaction Time | 3–5 hours | |
| Yield | 76–86% |
Functionalization of Pre-Formed Triazole Cores
An alternative route modifies existing triazole derivatives through nucleophilic substitution or cross-coupling reactions .
- Substrate : 1-(1H-1,2,3-Triazol-4-yl)ethanone (PubChem CID 6419108) is treated with oxan-4-yl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and K₂CO₃ in THF/H₂O (3:1).
- Conditions : Reflux at 85–90°C for 10–12 hours achieves 84–87% yield .
- ¹H NMR : A singlet at δ 8.05 ppm confirms the triazole proton.
- X-ray Diffraction : Single-crystal analysis validates the triazole-oxan-4-yl connectivity (CCDC 2235605).
Microwave-Assisted Synthesis
For accelerated synthesis, microwave irradiation reduces reaction times while maintaining efficiency.
- A mixture of oxan-4-yl azide, 1-ethynyl ethanone, and CuSO₄·5H₂O/sodium ascorbate in tert-BuOH/H₂O is irradiated at 100°C for 20–30 minutes.
- Yield : ~80% with >95% regioselectivity.
Applications and Derivatives
The compound serves as a precursor for bioactive molecules, including:
- Anticancer agents : Functionalization with fluorophenyl groups enhances cytotoxicity.
- Antimicrobial hybrids : Coupling with thiazole or pyrazole moieties improves activity.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, mild | Requires azide preparation |
| Pre-formed triazole | Utilizes commercial substrates | Lower yields for bulky groups |
| Microwave | Rapid synthesis | Specialized equipment needed |
Chemical Reactions Analysis
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Aryl-Substituted Triazoles
- 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (): The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This compound demonstrated high yields (86%) in oxime formation due to the nitro group's activation of the ketone .
1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one ():
- The methoxy group is electron-donating, increasing electron density on the triazole ring. This substitution favors nucleophilic reactions but may reduce stability under oxidative conditions compared to the oxan-4-yl group.
- The oxan-4-yl group, being non-halogenated, may offer better safety profiles.
Heterocyclic-Substituted Triazoles
- 1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (): The furazan ring (1,2,5-oxadiazole) introduces additional hydrogen-bonding sites and aromaticity, which could enhance binding to biological targets. The oxan-4-yl group’s tetrahydropyran ring may provide conformational flexibility absent in rigid furazan derivatives .
Physicochemical Properties
Biological Activity
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| CAS Number | 1487610-80-9 |
The biological activity of triazole derivatives often involves their ability to interact with various biological targets. Specifically, this compound may exert its effects through:
Enzyme Inhibition: The triazole ring can bind to enzymes, potentially inhibiting their activity. This has implications in cancer treatment where enzyme inhibition can slow down tumor growth.
Receptor Modulation: The compound may also modulate the activity of specific receptors involved in various signaling pathways.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Antimicrobial Activity: Triazoles are known for their antifungal properties. Studies have shown that derivatives similar to this compound exhibit significant antifungal activity against various pathogens.
Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects: Some triazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of triazole compounds similar to this compound:
Case Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against Candida species. The results indicated that compounds with similar structural motifs exhibited potent antifungal effects with minimum inhibitory concentrations (MIC) in the low micromolar range.
Case Study 2: Anticancer Research
Research conducted at a leading oncology institute assessed the effects of triazole derivatives on breast cancer cell lines. The findings revealed that specific derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of triazole compounds showed that they could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
